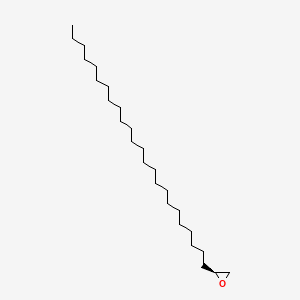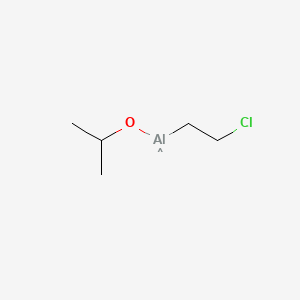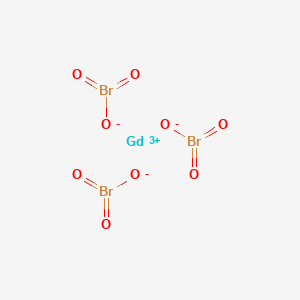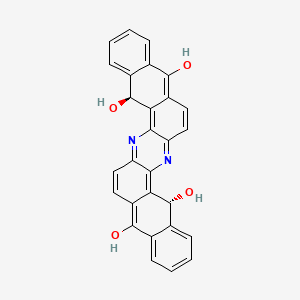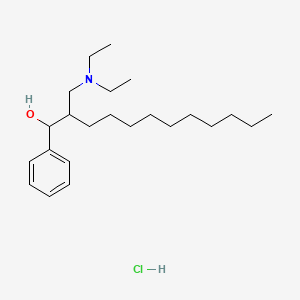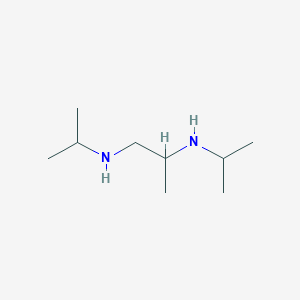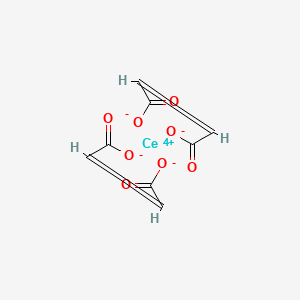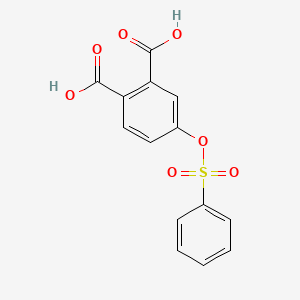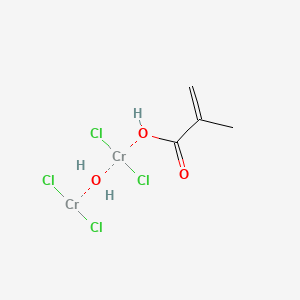
Tetrachloro-mu-methacrylato-mu-oxodichromium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrachloro-mu-methacrylato-mu-oxodichromium is a heterocyclic organic compound with the molecular formula C₄H₅Cl₄Cr₂O₃ and a molecular weight of 349.908720 g/mol . It is known for its unique structure, which includes chromium atoms coordinated with chlorine and methacrylate ligands. This compound is primarily used in research and experimental applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetrachloro-mu-methacrylato-mu-oxodichromium typically involves the reaction of chromium chloride with methacrylic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The specific reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity .
Industrial Production Methods
While this compound is mainly produced for research purposes, industrial-scale production would involve similar synthetic routes with additional steps for purification and quality control. The use of advanced techniques like chromatography and spectroscopy ensures the compound meets the required standards for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Tetrachloro-mu-methacrylato-mu-oxodichromium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state chromium compounds.
Reduction: It can be reduced to lower oxidation state chromium species.
Substitution: Chlorine atoms in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield chromium(VI) compounds, while reduction reactions may produce chromium(II) species. Substitution reactions can result in a variety of chromium complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Tetrachloro-mu-methacrylato-mu-oxodichromium has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other chromium complexes and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of oncology.
Industry: It is used in the development of new materials and coatings with unique properties.
Wirkmechanismus
The mechanism of action of tetrachloro-mu-methacrylato-mu-oxodichromium involves its interaction with molecular targets, primarily through coordination with metal centers. The compound can form complexes with various biomolecules, influencing their structure and function. This interaction can modulate biochemical pathways and cellular processes, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrachloro-mu-acetato-mu-oxodichromium: Similar in structure but with acetate ligands instead of methacrylate.
Tetrachloro-mu-propionato-mu-oxodichromium: Contains propionate ligands.
Tetrachloro-mu-butyrato-mu-oxodichromium: Features butyrate ligands.
Uniqueness
Tetrachloro-mu-methacrylato-mu-oxodichromium is unique due to its methacrylate ligands, which impart distinct chemical and physical properties. These properties make it particularly useful in specific research applications, such as the development of new materials and catalysts .
Eigenschaften
CAS-Nummer |
34430-82-5 |
|---|---|
Molekularformel |
C4H8Cl4Cr2O3 |
Molekulargewicht |
349.9 g/mol |
IUPAC-Name |
dichlorochromium;2-methylprop-2-enoic acid;hydrate |
InChI |
InChI=1S/C4H6O2.4ClH.2Cr.H2O/c1-3(2)4(5)6;;;;;;;/h1H2,2H3,(H,5,6);4*1H;;;1H2/q;;;;;2*+2;/p-4 |
InChI-Schlüssel |
KRWPZYBVSIYVFN-UHFFFAOYSA-J |
Kanonische SMILES |
CC(=C)C(=O)O.O.Cl[Cr]Cl.Cl[Cr]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



